molecular formula C16H21NO2S2 B3209735 2,3,5,6-tetramethyl-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide CAS No. 1060246-42-5

2,3,5,6-tetramethyl-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide

Cat. No.: B3209735
CAS No.: 1060246-42-5
M. Wt: 323.5 g/mol
InChI Key: VGPKUMJPMMBRNB-UHFFFAOYSA-N
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Description

2,3,5,6-tetramethyl-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring substituted with four methyl groups and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-tetramethyl-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of 2,3,5,6-tetramethylbenzene to form the corresponding sulfonyl chloride.

    Introduction of the Thiophene Moiety: The thiophene ring is introduced via a nucleophilic substitution reaction, where 2-(thiophen-3-yl)ethylamine reacts with the sulfonyl chloride to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-tetramethyl-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzene ring or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,3,5,6-tetramethyl-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in treating various diseases, including bacterial infections and possibly cancer.

    Industry: Utilized in the production of materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 2,3,5,6-tetramethyl-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide involves its interaction with biological targets, primarily through its sulfonamide group. This group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. The thiophene ring may also contribute to the compound’s overall biological activity by interacting with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Thiophene-2-sulfonamide: Contains a thiophene ring and a sulfonamide group but lacks the tetramethylbenzene moiety.

    2,3,5,6-tetramethylbenzenesulfonamide: Lacks the thiophene ring but contains the tetramethylbenzene and sulfonamide groups.

Uniqueness

2,3,5,6-tetramethyl-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide is unique due to the combination of its tetramethylbenzene core, thiophene ring, and sulfonamide group. This combination imparts specific chemical and biological properties that are not found in simpler analogs, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,3,5,6-tetramethyl-N-(2-thiophen-3-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2S2/c1-11-9-12(2)14(4)16(13(11)3)21(18,19)17-7-5-15-6-8-20-10-15/h6,8-10,17H,5,7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPKUMJPMMBRNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NCCC2=CSC=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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